2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro-substituted benzyl group, and an isopropyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 4-fluorobenzyl chloride and isopropylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Step 1: 2-Chloroacetamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of an intermediate, 2-chloro-N-(4-fluoro-benzyl)acetamide.
Step 2: The intermediate is then reacted with isopropylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides with different nucleophiles.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Scientific Research Applications
2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-fluoro-phenyl)-acetamide
- 2-Chloro-N-(4-fluoro-benzyl)-acetamide
- N-(4-fluoro-benzyl)-N-isopropyl-acetamide
Uniqueness
2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is unique due to the combination of its chloro, fluoro, and isopropyl groups, which confer specific chemical and biological properties. The presence of these groups can enhance the compound’s reactivity, binding affinity, and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIHUUWWKTSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.